Home > Products > Screening Compounds P31904 > Apomorphine hydrochloride
Apomorphine hydrochloride - 41372-20-7

Apomorphine hydrochloride

Catalog Number: EVT-259530
CAS Number: 41372-20-7
Molecular Formula: C17H17NO2
Molecular Weight: 267.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Apomorphine hydrochloride, also known as apomorphine hydrochloride hydrate, is a derivative of morphine. [] Unlike morphine, it is classified as a non-ergoline dopamine agonist with high selectivity for dopamine receptors D2, D3, D4, and D5. [] In scientific research, apomorphine hydrochloride serves as a valuable tool for studying various physiological and behavioral processes related to dopaminergic systems. Its effects on dopamine receptors make it particularly useful in research involving:

  • Animal models of neurological disorders: Apomorphine hydrochloride is frequently employed in animal models of Parkinson's disease to induce characteristic behaviors like circling and to evaluate the efficacy of potential therapeutic interventions. []
  • Behavioral studies: Researchers utilize apomorphine hydrochloride to investigate the role of dopamine in behaviors such as yawning, stereotyped cage climbing, and sexual function in animal models. [, , ]
  • Endocrine research: The compound is instrumental in studying the dopaminergic regulation of hormone release, particularly prolactin. []
  • Cellular mechanisms: Research delves into apomorphine hydrochloride's influence on cellular processes like apoptosis, amyloid beta-protein degradation, and proteasome activity. []

Morphine

Relevance: Morphine is a structural relative of apomorphine hydrochloride. One study investigated a method for determining the presence of morphine as a related substance in apomorphine hydrochloride sublingual tablets using RP-HPLC. [] This suggests that morphine could potentially be an impurity or degradation product of apomorphine hydrochloride.

Dibutyryl Apomorphine (ZK 48 241)

Relevance: Like apomorphine hydrochloride, dibutyryl apomorphine can lower plasma prolactin concentrations in rats. [] The dibutyryl ester modification provides a longer duration of action compared to apomorphine hydrochloride.

Lysenyl (Lisuride Hydrogen Maleate)

Relevance: Similar to apomorphine hydrochloride, Lysenyl demonstrates prolactin-inhibiting properties. In studies on rats, both compounds were able to decrease plasma prolactin concentrations. [] This highlights their shared dopaminergic effects.

Pyrvinium Pamoate

Relevance: Although structurally unrelated to apomorphine hydrochloride, pyrvinium pamoate was identified in a high-throughput screening as a potential disruptor of transthyretin amyloid fibrils. [] While apomorphine hydrochloride also displayed this ability, pyrvinium pamoate demonstrated additional activity in stabilizing the tetrameric structure of transthyretin. []

Ethidium Bromide

Relevance: Although structurally dissimilar to apomorphine hydrochloride, ethidium bromide was found to bind to S100B protein in a similar region (site 3) as apomorphine hydrochloride. [] This suggests that both compounds may interact with S100B and potentially modulate its activity, although their binding modes and overall effects may differ.

Reference: [] Novel protein-inhibitor interactions in site 3 of Ca(2+)-bound S100B as discovered by X-ray crystallography.

Source and Classification

Apomorphine hydrochloride is a synthetic derivative of morphine, classified as a non-selective dopamine agonist. It is derived from the morphinan structure and is primarily used in the treatment of Parkinson's disease and erectile dysfunction. The compound is known for its ability to stimulate dopamine receptors, particularly in the central nervous system, making it effective in alleviating symptoms associated with dopamine deficiency.

Synthesis Analysis

The synthesis of apomorphine hydrochloride involves several methods, with one notable process utilizing morphine as a precursor. The synthesis typically includes the following steps:

Molecular Structure Analysis

Apomorphine hydrochloride has the molecular formula C17H17NO2HCl0.5H2OC_{17}H_{17}NO_2\cdot HCl\cdot 0.5H_2O and a molecular weight of approximately 312.79 g/mol. The structural characteristics include:

Chemical Reactions Analysis

Apomorphine hydrochloride participates in various chemical reactions:

  1. Autoxidation: In aqueous solutions, apomorphine undergoes rapid autoxidation, producing degradation products such as oxoapomorphine. This reaction is influenced by pH levels, with significant degradation occurring between pH 5.2 and 6.8 .
  2. Degradation Products: At pH 6.4, oxoapomorphine becomes the major degradation product alongside minor products like phenanthrene .
  3. Stability Studies: Research indicates that apomorphine hydrochloride solutions exhibit varying stability under different conditions; for instance, it retains high concentrations in acidic environments but degrades rapidly in alkaline conditions .
Mechanism of Action

Apomorphine acts primarily as a dopamine agonist by stimulating D1 and D2 dopamine receptors in the brain:

  • Dopaminergic Stimulation: Its action mimics dopamine, facilitating neurotransmission in areas affected by Parkinson's disease.
  • Clinical Effects: This stimulation leads to improved motor function and reduced symptoms of akinesia and rigidity.
  • Pharmacokinetics: Apomorphine exhibits rapid absorption when administered subcutaneously, with peak plasma concentrations reached within approximately 20 minutes .
Physical and Chemical Properties Analysis

Apomorphine hydrochloride possesses distinct physical and chemical properties:

  • Appearance: It typically appears as a white to off-white crystalline powder.
  • Solubility: The compound is soluble in water and alcohol but poorly soluble in organic solvents.
  • Melting Point: The melting point ranges between 180°C to 190°C, indicating thermal stability suitable for pharmaceutical formulations .
Applications

The primary applications of apomorphine hydrochloride include:

  1. Parkinson's Disease Treatment: It is used as an injectable therapy for managing "off" episodes in Parkinson's disease patients who experience motor fluctuations.
  2. Erectile Dysfunction: Apomorphine has been explored as an oral treatment for erectile dysfunction due to its dopaminergic effects on penile erection mechanisms.
  3. Research Applications: Its role as a dopamine agonist makes it valuable in neuroscience research for studying dopaminergic pathways and disorders related to dopamine deficiency.
Historical Evolution of Apomorphine Hydrochloride in Neuropharmacology

Morphine Derivative Synthesis: From 19th-Century Alkaloid Isolation to Dopaminergic Agonism

Apomorphine hydrochloride’s origin traces back to 1845, when Finnish chemist Adolf Edvard Arppe first synthesized it by heating morphine with sulfuric acid, initially naming it "sulfomorphide" [1] [2]. This process—acid-catalyzed morphine dehydration—yielded a structurally distinct alkaloid lacking morphine’s narcotic properties. By 1869, Matthiessen and Wright refined the synthesis using hydrochloric acid, coining the term "apomorphia" to denote its derivative status [1] [7]. Despite its name, apomorphine contains no morphine backbone and does not bind opioid receptors; its ortho-catechol moiety confers structural similarity to dopamine, enabling dopaminergic agonism [7] [9].

Ethnopharmacological studies reveal striking parallels in ancient civilizations: Egyptian (Nymphaea caerulea) and Mesoamerican (Nymphaea ampla) rituals used water lilies containing aporphine alkaloids (e.g., apomorphine-like compounds) for shamanic trances and purification rites. Iconography from the Dresden Codex depicts water lilies alongside hallucinogenic enemas, suggesting pre-Columbian neuropharmacological applications [1]. Modern analyses confirmed aporphine alkaloids in N. ampla rhizomes, validating historical entheogenic use [1] [7].

The 20th century elucidated apomorphine’s mechanism: Ernst (1967) demonstrated its action on dopaminergic receptors, while Andén et al. identified D1/D2 receptor agonism. Unlike ergot-derived agonists, apomorphine’s nonselective profile (affinity for D1–D5 receptors) mirrors endogenous dopamine’s effects, explaining its potent antiparkinsonian efficacy [2] [8].

Table 1: Key Milestones in Apomorphine’s Pharmacological Characterization

YearResearcherDiscovery
1845ArppeFirst synthesis via morphine + H₂SO₄
1869Matthiessen & WrightStandardized HCl synthesis
1966Ernst & SmelikNeostriatal site of action (rats)
1979Corsini et al.Domperidone combats peripheral nausea
1987Stibe et al.Continuous infusion reverses "off" episodes

Paradigm Shifts in Parkinsonian Therapeutics: 1884–2025 Chronological Analysis

The therapeutic journey began in 1884, when Weill first proposed apomorphine for Parkinson’s disease (PD) without mechanistic rationale [1] [10]. Seventy years later, Schwab et al. (1951) empirically tested sub-emetic doses (0.6–0.9 mg SC), observing transient rigidity/tremor improvement lasting 1–6 hours. Cotzias later confirmed efficacy but noted prohibitive emesis [1] [3]. This relegated apomorphine to obscurity until levodopa’s limitations emerged in the 1980s [5].

The domperidone synergy (1979) revolutionized apomorphine’s utility. Corsini et al. paired it with this peripheral D2 antagonist, mitigating nausea without CNS interference, enabling reliable dosing [1] [3]. Hardie (1984) and Stibe (1987) pioneered subcutaneous delivery: intermittent injections aborted "off" episodes within 7 minutes, while continuous infusion (CSAI) reduced daily "off" time by 50%–60% [1] [4]. FDA approvals followed—Apokyn® (2004) for injections and Kynmobi® (2020) for sublingual films—validating its role in advanced PD [6] [7].

Long-term studies reveal apomorphine’s disease-modifying potential. Continuous infusion stabilizes striatal dopamine levels, delaying dyskinesia onset by minimizing pulsatile receptor stimulation [4] [8]. The TOLEDO trial (2018) demonstrated 2.47-hour "off"-time reduction versus placebo, establishing CSAI as competitive with deep brain stimulation [10].

Table 2: Therapeutic Impact of Apomorphine Formulations in PD

FormulationTime to ON (min)Duration (hr)Clinical Impact
Subcutaneous injection5–200.7–1.595% abort "off" episodes
Continuous infusion30–60 (steady-state)14–2450–60% "off"-time reduction; 34–44% dyskinesia decrease
Sublingual film15–300.5–1.5Comparable efficacy to injections

Rediscovery of Non-Motor Symptom Modulation: Post-2000 Pharmacological Reappraisal

Post-2000 research unveiled apomorphine’s multidimensional efficacy beyond motor control. Clinical studies report 40%–60% improvement in neuropsychiatric and autonomic symptoms:

  • Mood/Cognition: NMSS (Non-Motor Symptoms Scale) scores decreased from 106 to 56 points after 1 year of infusion, attributed to 5-HT1A/α2-adrenergic modulation [4] [8].
  • Erectile function: Priapism observed during trials led to its investigation for erectile dysfunction (Uprima®, 2001), though later discontinued [1] [7].
  • Sleep disorders: Nighttime infusion reduced nocturnal akinesia, improving sleep architecture in 68% of patients [10].

Neuroprotective mechanisms are now elucidated:

  • Iron chelation: Both enantiomers sequester iron in substantia nigra neurons, mitigating oxidative stress [7] [9].
  • Amyloid-β modulation: Apomorphine inhibits Aβ42 fibril formation in Alzheimer’s models, reducing tau phosphorylation and improving Morris Water Maze performance in transgenic mice [7] [9].

Emerging delivery systems aim to enhance CNS targeting:

  • Inhaled (VR040): Phase II trials show 25-minute median ON-time.
  • Sublingual (APL-130277): Bioavailability 4x higher than oral routes [6] [8].

Table 3: Emerging Non-Motor Indications and Mechanisms

IndicationMechanismEvidence Level
PD-related anxiety5-HT1A partial agonismPhase II (NMSS improvement)
Alzheimer’s diseaseAβ42 oligomerization inhibitionPreclinical (mouse models)
Opiate addictionDopamine system regulationCase reports (Burroughs)

Properties

CAS Number

41372-20-7

Product Name

Apomorphine Hydrochloride

IUPAC Name

(6aR)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

InChI

InChI=1S/C17H17NO2/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12/h2-6,13,19-20H,7-9H2,1H3/t13-/m1/s1

InChI Key

VMWNQDUVQKEIOC-CYBMUJFWSA-N

SMILES

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.O.Cl.Cl

Solubility

MINUTE, WHITE OR GRAYISH WHITE, GLISTENING CRYSTALS OR WHITE POWDER; ODORLESS; SOLN ARE NEUTRAL TO LITMUS; LEVOROTATORY IN DIL ACID; 1 G SOL IN 50 ML WATER, IN ABOUT 50 ML ALCOHOL, & IN ABOUT 20 ML WATER @ 80 °C; PPT BY TANNIC ACID & OTHER ALKALOIDAL PRECIPITANTS & DECOMP BY OXIDIZING AGENTS. /HCL/
Sol in alcohol, acetone, chloroform; slightly sol in water, benzene, ether, petroleum ether
Slightly soluble in hydrochloric acid, ligand; soluble in ethanol, ethyl ether, acetone, benzene, chloroform, alkalies
In water, 1.66X10+4 mg/L at 16 °C
5.10e-01 g/L

Synonyms

Apomorphine Hydrochloride, Apomorphine HCl, APL-130277, APL130277, APL 130277, KW-6500, KW 6500, KW6500, ND-0701, ND 0701, ND0701, TAK-251, TAK251, TAK 251, VR-004, VR 004, VR004, VR-040, VR 040, VR040; ; Apomorphine HCl hydrate; Apmorphine hydrochloride hemihydrate; Apokyn;

Canonical SMILES

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O

Isomeric SMILES

CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.